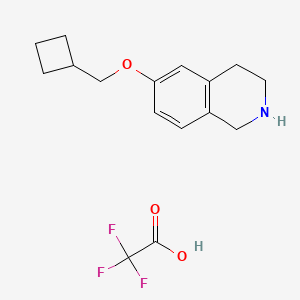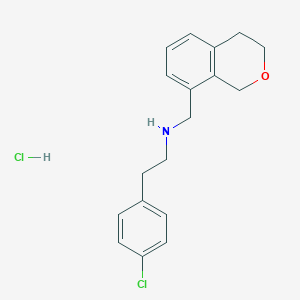![molecular formula C15H18N2O2S B2690761 5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione CAS No. 866131-82-0](/img/structure/B2690761.png)
5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{(Z)-[4-(tert-Butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.38 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has shown that derivatives of thiazolidinedione, including compounds structurally related to 5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione, exhibit significant antibacterial and antifungal activities. The study by Mohanty et al. (2015) demonstrated that compounds bearing pyridine or piperazine moieties show good to excellent antibacterial activity, while those with piperazine moieties also exhibit good antifungal activity. This highlights the potential of these compounds in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Antitumor Activities
Several studies have investigated the antitumor activities of thiazolidinedione derivatives. Maftei et al. (2013) synthesized novel bioactive natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, which exhibited potent antitumor activity toward a panel of 11 cell lines in vitro. This suggests the utility of these compounds in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). Chandrappa et al. (2008) also demonstrated that 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have potent antiproliferative activity on carcinoma cell lines, indicating their potential in cancer treatment (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Corrosion Inhibition
Thiazolidinedione derivatives have been explored for their corrosion inhibition properties. Yadav et al. (2015) studied the inhibition efficiency of two thiazolidinedione derivatives for mild steel corrosion in hydrochloric acid solution, finding that these inhibitors effectively prevent corrosion, supporting their application in industrial corrosion protection (Yadav, Behera, Kumar, & Yadav, 2015).
Dual Inhibition of Enzymes
Research by Unangst et al. (1994) identified derivatives as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showcasing their anti-inflammatory potential. This dual inhibitory action suggests a promising avenue for the treatment of inflammatory conditions (Unangst, Connor, Cetenko, Sorenson, Kostlan, Sircar, Wright, Schrier, & Dyer, 1994).
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)iminomethyl]-4-hydroxy-3-methyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)10-5-7-11(8-6-10)16-9-12-13(18)17(4)14(19)20-12/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSIMGPHRCUAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=CC2=C(N(C(=O)S2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide](/img/structure/B2690679.png)
![2-(2-Bromo-4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2690680.png)
![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)
![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2690686.png)
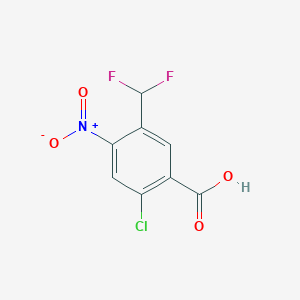
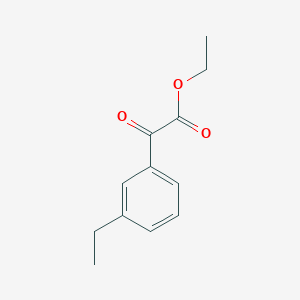
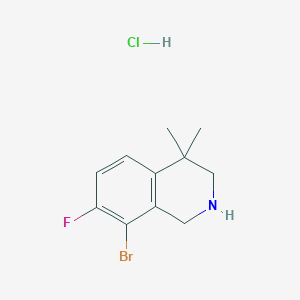
![2-(1,3-Dimethyl-6-oxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2690692.png)

![ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690696.png)
